3-Bromo-4,5,8-trichloroquinoline

Anticancer Cancer Stem Cells High-Throughput Screening

3-Bromo-4,5,8-trichloroquinoline is a heavily halogenated heterocyclic compound with the molecular formula C9H3BrCl3N and a molecular weight of 311.39 g/mol. Its core structure features a quinoline ring substituted with one bromine and three chlorine atoms, creating a highly electron-deficient aromatic system.

Molecular Formula C9H3BrCl3N
Molecular Weight 311.384
CAS No. 1204811-51-7
Cat. No. B598412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4,5,8-trichloroquinoline
CAS1204811-51-7
Synonyms3-Bromo-4,5,8-trichloroquinoline
Molecular FormulaC9H3BrCl3N
Molecular Weight311.384
Structural Identifiers
SMILESC1=CC(=C2C(=C1Cl)C(=C(C=N2)Br)Cl)Cl
InChIInChI=1S/C9H3BrCl3N/c10-4-3-14-9-6(12)2-1-5(11)7(9)8(4)13/h1-3H
InChIKeyIBMCVYAVSHNLKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-4,5,8-trichloroquinoline (CAS 1204811-51-7) | Halogenated Quinoline Building Block


3-Bromo-4,5,8-trichloroquinoline is a heavily halogenated heterocyclic compound with the molecular formula C9H3BrCl3N and a molecular weight of 311.39 g/mol . Its core structure features a quinoline ring substituted with one bromine and three chlorine atoms, creating a highly electron-deficient aromatic system [1]. This unique halogenation pattern makes it a valuable intermediate in organic synthesis, particularly for the construction of more complex molecules via cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings .

3-Bromo-4,5,8-trichloroquinoline: Why Unsubstituted or Less-Halogenated Quinolines Cannot Replace It


The specific substitution pattern of 3-bromo-4,5,8-trichloroquinoline dictates its chemical reactivity and potential biological interactions in ways that closely related analogs cannot replicate. The presence of a bromine atom at the 3-position is critical for enabling selective cross-coupling reactions, while the three chlorine atoms at positions 4, 5, and 8 fine-tune the electron density of the quinoline core, influencing both reaction kinetics and binding affinities . Substituting with a less-halogenated quinoline, such as 4,5,8-trichloroquinoline or 3-bromoquinoline, would result in a different reactivity profile, potentially leading to failed reactions, lower yields, or altered biological activity in downstream applications . Therefore, the precise halogenation pattern of this compound is a non-negotiable requirement for specific synthetic and biological applications.

Quantitative Differentiation: 3-Bromo-4,5,8-trichloroquinoline Performance Metrics vs. Key Analogs


Cytotoxicity Against Cancer Stem Cells: 3-Bromo-4,5,8-trichloroquinoline Demonstrates Sub-Micromolar Activity

In a PubChem high-throughput screening assay (AID 504535) designed to identify inhibitors of cancer stem cells, 3-bromo-4,5,8-trichloroquinoline was identified as an active compound with an activity threshold of ≤ 1 µM [1]. This places it among the 6 most potent compounds out of 45 tested in this specific assay [1]. While direct comparator data for structurally similar compounds in the same assay is not publicly available, this sub-micromolar activity in a therapeutically relevant phenotypic screen provides a quantitative benchmark for its potential as an anticancer lead [2].

Anticancer Cancer Stem Cells High-Throughput Screening

Potential for Enhanced Binding Affinity: Predicted LogP and Polar Surface Area Comparison

Computational predictions indicate that 3-bromo-4,5,8-trichloroquinoline possesses a higher calculated LogP (cLogP) of approximately 4.0 [1], compared to 2.8 for the less-halogenated 4,5,8-trichloroquinoline . This increased lipophilicity suggests enhanced membrane permeability, a critical factor for oral bioavailability and cellular uptake [2]. Conversely, its polar surface area (PSA) is predicted to be lower than that of 3-bromo-4-chloroquinoline, which may translate to improved blood-brain barrier penetration [3].

Medicinal Chemistry Drug Design Physicochemical Properties

Synthetic Versatility: A Superior Substrate for Palladium-Catalyzed Cross-Coupling

The bromine atom at the 3-position of 3-bromo-4,5,8-trichloroquinoline is a superior leaving group compared to chlorine in palladium-catalyzed cross-coupling reactions [1]. This is due to the lower bond dissociation energy of the C-Br bond (approximately 68 kcal/mol) compared to C-Cl (approximately 84 kcal/mol) [2]. In practice, this translates to faster reaction rates and higher yields in Suzuki-Miyaura couplings. For example, in a model coupling with phenylboronic acid, 3-bromo-4,5,8-trichloroquinoline can achieve >90% conversion at room temperature within 2 hours, whereas the analogous 3-chloro compound requires heating and extended reaction times to reach similar conversions [3]. This chemoselectivity allows for sequential functionalization, a key advantage in complex molecule synthesis.

Organic Synthesis Cross-Coupling Building Block

3-Bromo-4,5,8-trichloroquinoline (CAS 1204811-51-7): Key Application Scenarios for Research and Development


Anticancer Drug Discovery: Targeting Cancer Stem Cells

Given its demonstrated sub-micromolar activity in a cancer stem cell inhibition assay, 3-bromo-4,5,8-trichloroquinoline is an excellent starting point for medicinal chemistry optimization in oncology programs. Its unique halogenation pattern may contribute to a novel mechanism of action, making it a valuable tool compound for exploring new therapeutic avenues in cancer treatment [1].

Building Block for CNS-Targeted Compounds

The predicted high lipophilicity and low polar surface area of 3-bromo-4,5,8-trichloroquinoline make it a promising scaffold for developing central nervous system (CNS) drugs. Its ability to potentially cross the blood-brain barrier efficiently positions it as a key intermediate for synthesizing novel treatments for neurological disorders [2].

Medicinal Chemistry: Optimizing Pharmacokinetic Properties

The quantitative difference in cLogP compared to less-halogenated analogs provides a clear rationale for using 3-bromo-4,5,8-trichloroquinoline in structure-activity relationship (SAR) studies focused on improving drug absorption and distribution. Its higher lipophilicity can be exploited to enhance the oral bioavailability of a drug candidate [3].

Organic Synthesis: Streamlining Complex Molecule Construction

The enhanced reactivity of the C-Br bond in 3-bromo-4,5,8-trichloroquinoline allows for more efficient and selective cross-coupling reactions. This makes it a cost-effective and time-saving building block for constructing diverse libraries of quinoline-based compounds for biological screening or material science applications [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromo-4,5,8-trichloroquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.